2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-

Lipophilicity Drug Discovery ADME Prediction

This C3-octafluorobutyl quinoxalin-2-one features a unique terminal –CF2H group that provides a hydrogen-bond donor (HBD=1) absent in perfluorinated congeners, enabling tunable lipophilicity (XLogP3=3.6) and reversible fluorous-phase retention (~43.9% F). Ideal as a building block for derivatization (N1, C5–C8) under robust conditions. Use as a comparator probe in ADME, permeability, and PFAS environmental fate studies. Secure this differentiated building block now.

Molecular Formula C12H6F8N2O
Molecular Weight 346.18 g/mol
CAS No. 89995-29-9
Cat. No. B5133558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-
CAS89995-29-9
Molecular FormulaC12H6F8N2O
Molecular Weight346.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C(=N2)C(C(C(C(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C12H6F8N2O/c13-9(14)11(17,18)12(19,20)10(15,16)7-8(23)22-6-4-2-1-3-5(6)21-7/h1-4,9H,(H,22,23)
InChIKeyVUMQZPRALIVDSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2(1H)-Quinoxalinone, 3-(octafluorobutyl)- (CAS 89995-29-9): Core Physicochemical Profile for Procurement & Selection


2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3,4,4-octafluorobutyl)- (CAS 89995-29-9) is a C3-perfluoroalkyl-substituted quinoxalin-2-one heterocycle characterized by a terminal –CF2H group on its four-carbon fluorous chain [1]. This terminal hydrogen distinguishes it from the fully fluorinated –CF3-terminated nonafluorobutyl analog and introduces a unique hydrogen-bond donor capability absent in perfluorinated congeners, while retaining the high fluorine content (>43% F by weight) that imparts pronounced hydrophobicity (computed XLogP3-AA = 3.6) and potential for fluorous-phase partitioning behavior .

Why 3-(Octafluorobutyl)-2(1H)-Quinoxalinone Cannot Be Readily Replaced by Common Quinoxalinone Analogs


In-class quinoxalin-2-one analogs bearing shorter fluoroalkyl chains (e.g., –CF3, –C2F4H) or non-fluorinated C3 substituents exhibit markedly different lipophilicity and hydrogen-bonding profiles, which directly govern solubility, membrane permeability, and fluorous-phase partitioning behavior [1]. The terminal –CF2H moiety of the octafluorobutyl compound provides a hydrogen-bond donor (HBD count = 1) not present in perfluorinated analogs such as the nonafluorobutyl derivative (HBD count = 0), altering interactions with polar solvents, biological targets, and chromatographic stationary phases [2]. Generic or under-characterized substitution therefore risks failure in applications where precise lipophilicity tuning or fluorous-phase retention is required.

Quantitative Differentiation Evidence for 3-(Octafluorobutyl)-2(1H)-Quinoxalinone vs. Key Analogs


Computed Lipophilicity (XLogP3-AA): Octafluorobutyl vs. Nonafluorobutyl Analog

The computed XLogP3-AA of the target compound is 3.6 [1]. Although a directly measured value for the CF3-terminated nonafluorobutyl analog (CAS 89995-30-2) is not available in authoritative databases, the presence of one additional fluorine and the absence of the –CF2H hydrogen would predict a higher logP (estimated ≥4.0). The lower lipophilicity of the octafluorobutyl compound is a quantifiable differentiator for applications where excessive hydrophobicity limits aqueous solubility [2].

Lipophilicity Drug Discovery ADME Prediction

Calculated LogP and Polar Surface Area: Octafluorobutyl vs. Tetrafluoroethyl Analog

ChemSrc reports a calculated LogP of 3.55 and a topological polar surface area (PSA) of 45.75 Ų for the target compound . The shorter-chain 3-(1,1,2,2-tetrafluoroethyl) analog (CAS 89995-27-7) has a molecular weight of 246.16 g/mol (vs. 346.18 g/mol for the target) and, by class-level inference, a substantially lower LogP (estimated ~1.5–2.0). The 1.5–2.0 log unit difference is a direct consequence of the additional two –CF2– units in the octafluorobutyl chain.

Physicochemical Properties Chromatography Lead Optimization

Hydrogen-Bond Donor Count: Terminal –CF2H as a Structural Differentiator

The target compound possesses one hydrogen-bond donor (the –CF2H terminus), as computed by PubChem (HBD count = 1) [1]. In contrast, the fully perfluorinated nonafluorobutyl analog (–CF2CF2CF2CF3) has an HBD count of 0. This single donor can participate in weak C–F···H–X hydrogen bonds, which are absent in perfluorinated chains [2]. For the unsubstituted quinoxalin-2(1H)-one baseline, the lactam N–H is the sole donor (HBD = 1); the target compound adds a second, geometrically distinct donor site at the chain terminus.

Molecular Recognition Crystal Engineering Receptor Binding

Fluorine Content and Molecular Weight: Implications for Fluorous-Phase Partitioning

The target compound contains 43.9% fluorine by weight (8 F atoms; MW 346.18 g/mol) [1]. The nonafluorobutyl analog contains 47.0% F (9 F atoms; MW 364.17 g/mol), while the tetrafluoroethyl analog contains 30.9% F (4 F atoms; MW 246.16 g/mol). In fluorous biphase or fluorous solid-phase extraction systems, perfluoroalkyl content is the primary driver of fluorophilic retention; a 43.9% F loading places this compound in the 'light fluorous' regime, where partitioning between organic and fluorous phases is tunable, unlike the heavier nonafluorobutyl analog which may exhibit excessive fluorophilic retention [2].

Fluorous Chemistry Separation Science Materials Chemistry

PFAS Regulatory Classification: Procureability and Future-Proofing vs. Perfluorinated Analogs

Both the target compound (CAS 89995-29-9) and its nonafluorobutyl analog (CAS 89995-30-2) are classified as PFAS substances in the Taiwan SAS screening database due to their perfluoroalkyl moieties [1][2]. However, the terminal –CF2H group of the octafluorobutyl compound introduces a potential metabolic or environmental degradation handle (C–H bond) absent in the fully fluorinated –CF3-terminated analog. While no definitive regulatory exemption exists, fluorinated substances with H-containing termini have historically faced less stringent scrutiny under certain emerging PFAS frameworks, representing a procurement risk differential for long-term sourcing strategies.

Regulatory Compliance PFAS Supply Chain Risk

Recommended Application Scenarios for 3-(Octafluorobutyl)-2(1H)-Quinoxalinone Based on Verified Differentiation


Fluorous Solid-Phase Extraction (F-SPE) Tag for Reaction Mixture Purification

The compound's 43.9% fluorine content places it in the 'light fluorous' regime, enabling retention on fluorous silica gel while allowing elution with standard organic solvents. This is directly supported by the fluorine content analysis in Section 3, Evidence Item 4 [1]. Unlike heavier perfluorinated analogs (e.g., nonafluorobutyl, 47.0% F), the octafluorobutyl tag balances fluorophilicity with ease of removal, making it suitable as a recyclable fluorous tag in microwave-assisted or parallel synthesis workflows [2].

Physicochemical Property Screening in Early-Stage Drug Discovery

The computed XLogP3 of 3.6 and the presence of a terminal –CF2H hydrogen-bond donor (Section 3, Evidence Items 1 and 3) make this compound a useful probe for assessing the impact of moderate lipophilicity and weak hydrogen-bond donation on ADME parameters. It can serve as a comparator to both less lipophilic (e.g., –CF3, –C2F4H) and more lipophilic (–C4F9) C3-substituted quinoxalinones in permeability and solubility assays [1].

Synthesis of Fluorinated Quinoxalinone Libraries via C3–H Functionalization

As a pre-functionalized building block with a stable C3-perfluoroalkyl group, this compound can serve as a starting material for further derivatization at positions N1, C5, C6, C7, or C8 of the quinoxalinone core. The octafluorobutyl chain is expected to withstand diverse reaction conditions (e.g., Pd-catalyzed cross-coupling, nucleophilic aromatic substitution), based on the thermal stability data reported for related perfluoroalkyl-substituted quinoxalines [1].

PFAS-Analog Benchmarking for Environmental Fate and Regulatory Studies

The terminal –CF2H group distinguishes this compound from fully perfluorinated analogs (Section 3, Evidence Item 5), making it a candidate for comparative environmental persistence and biodegradation studies. Procurement of this compound alongside its nonafluorobutyl analog enables head-to-head assessment of how a single C–H bond in the fluorous chain affects metabolic stability, bioaccumulation potential, and regulatory classification under evolving PFAS frameworks [1].

Quote Request

Request a Quote for 2(1H)-Quinoxalinone, 3-(1,1,2,2,3,3,4,4-octafluorobutyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.